molecular formula C15H26O B13131858 2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol

2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol

Cat. No.: B13131858
M. Wt: 222.37 g/mol
InChI Key: UDKJLEWHLZPFOR-RWXDJMAFSA-N
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Description

2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol is a complex organic compound with a unique structure It belongs to the class of cyclopropane-containing compounds and is characterized by its intricate ring system and multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol involves several steps, starting from simpler precursors. The key steps typically include:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents.

    Construction of the Cyclopentane Ring: This step may involve cyclization reactions, where linear precursors are cyclized using acid or base catalysts.

    Introduction of Functional Groups: The hydroxyl group and other substituents are introduced through various functionalization reactions, such as hydroboration-oxidation or Grignard reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.

    Reduction: Reduction reactions can convert the carbonyl group back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: Halides, amines, thiols

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Alcohols

    Substitution: Halides, amines, ethers

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving cyclopropane-containing substrates. It can also serve as a model compound for studying the metabolism of cyclopropane derivatives in living organisms.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, making it a promising lead compound for developing new therapeutics.

Industry

In the industrial sector, this compound can be used as a precursor for manufacturing specialty chemicals, including fragrances, flavors, and polymers. Its unique properties make it suitable for applications requiring high chemical stability and specific reactivity.

Mechanism of Action

The mechanism of action of 2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    β-Cubebene: A structurally similar compound with a cyclopropane ring and similar functional groups.

    6-epi-β-Cubebene: Another stereoisomer with slight differences in the arrangement of atoms.

Uniqueness

What sets 2-((3R,3aR,3bS,4R,7R,7aS)-3,7-Dimethyloctahydro-1H-cyclopenta[1,3]cyclopropa[1,2]benzen-4-yl)propan-2-ol apart is its specific stereochemistry and the presence of multiple chiral centers. These features give it unique reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(1S,4R,5R,6S,7R,10R)-4,10-dimethyl-7-tricyclo[4.4.0.01,5]decanyl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-9-7-8-15-10(2)5-6-11(14(3,4)16)13(15)12(9)15/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1

InChI Key

UDKJLEWHLZPFOR-RWXDJMAFSA-N

Isomeric SMILES

C[C@@H]1CC[C@]23[C@H]1[C@H]2[C@@H](CC[C@H]3C)C(C)(C)O

Canonical SMILES

CC1CCC23C1C2C(CCC3C)C(C)(C)O

Origin of Product

United States

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